methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate
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Overview
Description
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate is a synthetic organic compound characterized by the presence of a benzodioxole moiety and a leucine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as piperonal (1,3-benzodioxole-5-carbaldehyde) and leucine.
Formation of the Enone: Piperonal is first converted to the corresponding enone through a Claisen-Schmidt condensation reaction with an appropriate aldehyde under basic conditions.
Coupling with Leucine: The enone is then coupled with leucine methyl ester in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Purification: The final product is purified using techniques like column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The enone group can be reduced to the corresponding alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or amide functionalities.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of benzodioxole-quinone derivatives.
Reduction: Formation of saturated leucine derivatives.
Substitution: Formation of various substituted leucine esters or amides.
Scientific Research Applications
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: The compound could modulate pathways related to cell growth, apoptosis, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]valinate: Similar structure but with valine instead of leucine.
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]isoleucinate: Similar structure but with isoleucine instead of leucine.
Uniqueness
Methyl N-[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]leucinate is unique due to the presence of the leucine moiety, which may impart specific biological activities and interactions not seen with other amino acid derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C17H21NO5 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-4-methylpentanoate |
InChI |
InChI=1S/C17H21NO5/c1-11(2)8-13(17(20)21-3)18-16(19)7-5-12-4-6-14-15(9-12)23-10-22-14/h4-7,9,11,13H,8,10H2,1-3H3,(H,18,19)/b7-5+ |
InChI Key |
BKTUBQOFPQEDEG-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)CC(C(=O)OC)NC(=O)/C=C/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)C=CC1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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